A Technical Guide to Hydroxysafflor Yellow A: From Botanical Source to Pharmacological Applications
A Technical Guide to Hydroxysafflor Yellow A: From Botanical Source to Pharmacological Applications
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysafflor yellow A (HSYA) is a prominent water-soluble quinochalcone C-glycoside and the principal bioactive constituent isolated from the dried flowers of Carthamus tinctorius L., commonly known as safflower.[1][2][3] Belonging to the Asteraceae family, Carthamus tinctorius has a long history of use in traditional medicine, particularly in China, for promoting blood circulation and resolving blood stasis.[2] HSYA is the primary component of Safflor Yellow injections, which have been approved by the China State Food and Drug Administration for the treatment of cardiovascular conditions such as angina pectoris and cerebral infarction.[3][4]
This technical guide provides a comprehensive overview of HSYA, covering its botanical origin, extraction methodologies, physicochemical properties, and pharmacological activities. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug discovery and development, offering insights into the therapeutic potential of this natural compound. The guide includes detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways to facilitate further research and application.
Botanical Source and Chemical Profile
Botanical Information
Carthamus tinctorius L. is an annual herbaceous plant cultivated globally for its seeds, which yield edible oil, and its flowers, which are a source of natural dyes and medicinal compounds.[5][6] The flowers contain a variety of chemical constituents, including flavonoids, phenylethanoid glycosides, coumarins, fatty acids, steroids, and polysaccharides.[5][6][7] The characteristic yellow and red pigments of the flower are primarily quinochalcones, with HSYA being the most abundant yellow pigment.[5] The content of HSYA in safflower can vary depending on geographical origin, cultivar color, and harvest time.[2]
Chemical Composition of Carthamus tinctorius
The chemical makeup of Carthamus tinctorius is diverse. The seeds are rich in crude fat and protein, while the flowers have a higher protein content.[8] A detailed breakdown of the chemical constituents is provided in the tables below.
| Component | Seed (% w/w) | Flower (% w/w) |
| Moisture | 3.48 | 7.47 |
| Crude Protein | 17.10 | 26.30 |
| Crude Fat | 30.10 | 11.50 |
| Crude Ash | 6.11 | 5.73 |
| Caption: Proximate analysis of Carthamus tinctorius seed and flower.[8] |
| Mineral | Seed (ppm) | Flower (ppm) |
| K | 170.70 | 64.99 |
| P | 14.82 | 49.90 |
| Ca | 13.17 | 10.43 |
| Mg | 7.83 | - |
| Caption: Mineral composition of Carthamus tinctorius seed and flower.[8] |
Extraction and Purification of Hydroxysafflor Yellow A
The extraction and purification of HSYA are critical steps for its use in research and pharmaceutical applications. Due to its high water solubility, water-based extraction methods are common, though they often result in low yields.[1][2] Various advanced techniques have been developed to improve extraction efficiency.
Summary of Extraction Methods
| Extraction Method | Key Parameters | Yield (%) | Reference |
| Water Immersion | 800 g safflower in water | 0.023 | [1][2] |
| Water Immersion | 2000 g safflower in water | 0.066 | [1][2] |
| Smashing Tissue Extraction | - | 1.359 | [1][2] |
| MAS-I Microwave Extraction | Solid/liquid ratio 1:100, 70°C, 3 cycles, 20 min | 6.96 | [1][2] |
| DMSO Extraction | 14 vol DMSO, 80°C, 1h; then 12 vol DMSO, 80°C, 50 min | 14.56 | [1][2] |
| Ultrasonic Water Extraction | 40-60°C, 40 kHz, 50 min; followed by macroporous resin and Sephadex chromatography | 62.7 (of HSYA) | [9] |
| Caption: Comparison of different extraction methods for HSYA from Carthamus tinctorius. |
Detailed Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction and Chromatographic Purification [9]
-
Extraction:
-
Pulverize dried safflower flowers.
-
Add 10-15 volumes of water.
-
Perform ultrasonic extraction for 40-60 minutes at a temperature of 40-60°C and an ultrasonic frequency of 40 kHz to obtain the crude aqueous extract.
-
-
Macroporous Adsorption Resin Chromatography:
-
Load the crude extract onto an HZ801 macroporous adsorption resin column.
-
Wash with deionized water to remove impurities.
-
Elute the target compounds with an ethanol-water solution.
-
-
Sephadex LH-20 Chromatography:
-
Further separate the eluate from the previous step using a Sephadex LH-20 column.
-
Use purified water as the eluent with a linear flow rate of 1-10 cm/h.
-
-
Ultrafiltration and Lyophilization:
-
Subject the purified fraction to ultrafiltration.
-
Freeze-dry the final solution to obtain HSYA dry powder with a purity of up to 99.8%.
-
Protocol 2: DMSO-Based Extraction [1][2]
-
Pre-treatment:
-
Soak 2.0 g of safflower powder with 14 volumes of DMSO.
-
Stir for 30 minutes at room temperature in a dark environment to remove impurities.
-
-
Extraction:
-
Soak the filter residue with 14 volumes of DMSO at 80°C for 1 hour, followed by heating for 50 minutes under the same conditions.
-
Repeat the extraction with another 12 volumes of DMSO.
-
-
Precipitation and Washing:
-
Add 3 volumes of butyl acetate (B1210297) to the combined filtrate and centrifuge to obtain crimson precipitates.
-
Wash the precipitates with an appropriate amount of ethanol (B145695) and dry to obtain a light yellow powder.
-
Pharmacological Activities and Mechanisms of Action
HSYA exhibits a wide range of pharmacological effects, making it a promising candidate for the treatment of various diseases. Its therapeutic actions are primarily attributed to its antioxidant, anti-inflammatory, and anti-apoptotic properties.[1][2]
Cardiovascular and Cerebrovascular Protection
HSYA is widely recognized for its protective effects on the cardiovascular and cerebrovascular systems.[10] It has been shown to improve outcomes in conditions such as myocardial ischemia/reperfusion injury and cerebral ischemia.[3][10]
Key Mechanisms:
-
Antioxidant Effects: HSYA enhances the activity of antioxidant enzymes, reducing oxidative stress.[1][3]
-
Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][3]
-
Vasodilation: HSYA induces vasorelaxation, which can improve blood flow.[3]
-
Angiogenesis Promotion: It can promote the formation of new blood vessels in ischemic tissues.[1]
Neuroprotective Effects
HSYA demonstrates significant neuroprotective properties, suggesting its potential in treating neurodegenerative diseases and ischemic brain injury.[1][3]
Key Mechanisms:
-
Inhibition of Apoptosis: HSYA can reduce neuronal apoptosis by modulating signaling pathways like PI3K/Akt.[3]
-
Reduction of Infarct Volume: In models of cerebral ischemia, HSYA treatment has been shown to decrease the volume of brain tissue damage.[3]
-
Modulation of Neuroinflammation: It suppresses the activation of inflammatory pathways in the brain.[1]
Anticancer Activity
Recent studies have highlighted the anticancer potential of HSYA against various cancer cell lines, including liver, lung, breast, and ovarian cancer.[4][11]
Key Mechanisms:
-
Inhibition of Proliferation and Migration: HSYA can suppress the growth and spread of cancer cells.[11]
-
Induction of Apoptosis: It can trigger programmed cell death in tumor cells.[11]
-
Anti-angiogenesis: HSYA inhibits the formation of new blood vessels that supply tumors.[11]
-
Autophagy Modulation: It can interfere with the autophagic process in cancer cells, leading to cell death.[4][11]
Signaling Pathways Modulated by HSYA
The diverse pharmacological effects of HSYA are mediated through its interaction with multiple key signaling pathways.[1] Understanding these pathways is crucial for elucidating its mechanism of action and identifying new therapeutic targets.
-
NF-κB Signaling Pathway: HSYA inhibits the activation of NF-κB, a key regulator of inflammation and cell survival.[1][11] This leads to a reduction in the expression of pro-inflammatory cytokines and adhesion molecules.[1]
-
PI3K/Akt Signaling Pathway: HSYA can modulate the PI3K/Akt pathway, which is involved in cell survival, proliferation, and apoptosis.[1][3] Its effects on this pathway can be context-dependent, promoting survival in healthy cells while inducing apoptosis in cancer cells.[3][11]
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK1/2, JNK, and p38, is another important target of HSYA.[1][3] By inhibiting MAPK signaling, HSYA can reduce inflammation and apoptosis.[1][11]
-
Nrf2/HO-1 Signaling Pathway: HSYA can activate the Nrf2/HO-1 pathway, a major cellular defense mechanism against oxidative stress.[1] This leads to the upregulation of antioxidant enzymes and cytoprotective genes.
Visualization of HSYA-Modulated Signaling Pathways
Caption: Key signaling pathways modulated by Hydroxysafflor Yellow A.
Quantitative Analysis Methods
Accurate and sensitive analytical methods are essential for the quantification of HSYA in raw materials, extracts, and biological samples. High-performance liquid chromatography (HPLC) and its variations are the most commonly used techniques.
| Method | Stationary Phase / Mobile Phase | Detection | Key Findings | Reference |
| HPTLC | Polyamide TLC plate; 3.6% HCl, methanol (B129727), ethyl acetate (7:3:1, v/v) | Densitometry at 399 nm | Good linearity (61.0-79.3 ng), LOD 59 ng, LOQ 169 ng, recovery >95% | [12][13] |
| LC-MS/MS | Isocratic elution: methanol and 5 mM ammonium (B1175870) acetate (80:20, v/v) | MS/MS | Linear range of 1–1,000 ng/ml in human plasma, r² ≥0.999 | [1][2] |
| UPLC-TOF-MS | Gradient elution: acetonitrile (B52724) and 0.1% (v/v) formic acid in water | TOF-MS (ESI+) | Good linearity (r² ≥ 0.9992), precision (RSD ≤3.4%), LOD 35.2 ng/ml | [1][2] |
| Caption: Summary of analytical methods for the quantification of HSYA. |
Experimental Workflow for HSYA Quantification
Caption: General experimental workflow for the quantification of HSYA.
Conclusion and Future Directions
Hydroxysafflor yellow A, derived from Carthamus tinctorius, is a natural compound with significant therapeutic potential, particularly in the management of cardiovascular, cerebrovascular, and oncological diseases. Its multifaceted mechanism of action, involving the modulation of key signaling pathways related to inflammation, oxidative stress, and cell survival, makes it an attractive candidate for further drug development.
This technical guide has provided a comprehensive overview of the current knowledge on HSYA, from its botanical source and extraction to its pharmacological effects and analytical methods. The detailed protocols and summarized data are intended to serve as a valuable resource for the scientific community.
Future research should focus on:
-
Optimizing extraction and purification processes to improve yield and cost-effectiveness.
-
Conducting more extensive preclinical and clinical studies to validate its efficacy and safety in various disease models.
-
Exploring novel drug delivery systems to enhance its bioavailability and therapeutic index.[1][2]
-
Further elucidating its molecular targets and signaling mechanisms to uncover new therapeutic applications.
By continuing to explore the potential of HSYA, the scientific and medical communities can work towards developing new and effective therapies for a range of challenging diseases.
References
- 1. Frontiers | Hydroxysafflor Yellow A: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 2. Hydroxysafflor Yellow A: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxysafflor Yellow A: A Promising Therapeutic Agent for a Broad Spectrum of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxysafflor yellow A: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Chemical Constituents from the Flowers of Carthamus tinctorius L. and Their Lung Protective Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Properties of the Chemical Composition of Safflower (Carthamus tinctorius L.) -Journal of Life Science | Korea Science [koreascience.kr]
- 9. CN102702150B - Preparation method and application of hydroxysafflor yellow A - Google Patents [patents.google.com]
- 10. scienceopen.com [scienceopen.com]
- 11. Frontiers | Hydroxysafflor yellow A: a natural pigment with potential anticancer therapeutic effect [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. akjournals.com [akjournals.com]
